Xanthiside

Description

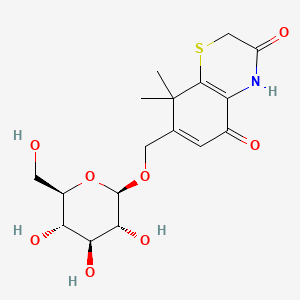

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO8S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

8,8-dimethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione |

InChI |

InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21)/t9-,12-,13+,14-,16-/m1/s1 |

InChI Key |

AKXSDYSKIVXIJA-JCILWVLBSA-N |

Isomeric SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

Canonical SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Xanthiside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthiside, a naturally occurring thiazinedione glucoside, has emerged as a molecule of interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Xanthiside. It details the experimental protocols employed in its initial identification and characterization, presents its physicochemical properties in a structured format, and offers a visual representation of a hypothetical signaling pathway relevant to its potential bioactivity. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of Xanthiside.

Introduction

Xanthiside (CAS No. 866366-86-1) is a natural product classified as a heterocyclic glucoside and an alkaloid.[1][2][3] It was first isolated from the fruits of Xanthium pungens and has also been identified in Xanthium sibiricum.[4][5][6] The discovery of Xanthiside has opened avenues for investigating its potential biological activities, with preliminary information from suppliers suggesting possible anti-inflammatory and antioxidant effects.[1] This guide aims to consolidate the available technical information on Xanthiside to facilitate further research and development.

Physicochemical Properties of Xanthiside

A summary of the key physicochemical properties of Xanthiside is presented in Table 1. This data is essential for its handling, characterization, and formulation.

Table 1: Physicochemical Properties of Xanthiside

| Property | Value | Source |

| CAS Number | 866366-86-1 | [1][4][7] |

| Molecular Formula | C17H23NO8S | [1][4][8] |

| Molecular Weight | 401.43 g/mol | [1][4][8] |

| IUPAC Name | 7-(beta-D-glucopyranosyloxymethyl)-8,8-dimethyl-4,8-dihydrobenzo[1][7]thiazine-3,5-dione | [4] |

| Synonyms | (8,8-Dimethyl-3,5-dioxo-3,4,5,8-tetrahydro-2H-1,4-benzothiazin-7-yl)methyl β-D-glucopyranoside, Xanthiazone O-β-D-glucoside | [1][2] |

| Appearance | Powder, Yellow crystal | [4][6] |

| Purity | ≥98% (HPLC) | [4][5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

| Storage | 2-8°C, protected from light and moisture | [4][6] |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of Xanthiside, based on the initial discovery and subsequent characterization studies.

Isolation of Xanthiside from Xanthium pungens

The isolation of Xanthiside from its natural source involves a multi-step extraction and purification process. The general workflow is depicted in the diagram below.

Caption: General workflow for the isolation of Xanthiside.

Protocol:

-

Plant Material Collection and Preparation: The fruits of Xanthium pungens are collected and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with methanol.[4] This is a common solvent for extracting a wide range of polar and semi-polar natural products. The extraction is typically carried out at room temperature with stirring over an extended period, or through methods like Soxhlet extraction to ensure exhaustive extraction. The resulting mixture is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude methanol extract.

-

Purification: The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic techniques for purification. While the specific details for Xanthiside are not fully available in the public domain, a typical purification scheme for glycosides would involve:

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity.

-

Column Chromatography: The fractions are then subjected to column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain Xanthiside with high purity (≥98%) is often achieved using preparative HPLC.[5]

-

Structural Elucidation of Xanthiside

The chemical structure of Xanthiside was determined using a combination of spectroscopic techniques.[4]

Protocol:

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would indicate the presence of hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, which are characteristic features of the Xanthiside structure.

-

Mass Spectrometry (MS):

-

Chemical Ionization Mass Spectrometry (CIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): These techniques are used to determine the molecular weight and elemental composition of the compound. The accurate mass measurement allows for the determination of the molecular formula (C17H23NO8S).[4][8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): These spectra reveal the number of carbon atoms and distinguish between CH, CH₂, CH₃, and quaternary carbons.

-

2D NMR Experiments:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish the connectivity of protons in the glucose and thiazinedione rings.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

COLOC (Correlation Spectroscopy for Long-Range Couplings) or HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments, such as linking the glucose unit to the thiazinedione aglycone.

-

NOE (Nuclear Overhauser Effect) Spectroscopy: Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

-

-

Potential Biological Activity and Signaling Pathways

While specific in-depth studies on the biological activity and mechanism of action of Xanthiside are limited in publicly available literature, its classification as an alkaloid and preliminary reports of anti-inflammatory and antioxidant effects suggest potential interactions with key cellular signaling pathways.[1]

Below is a hypothetical signaling pathway diagram illustrating how a compound with anti-inflammatory and antioxidant properties might exert its effects. This is a generalized representation and has not been specifically validated for Xanthiside.

Caption: Hypothetical anti-inflammatory and antioxidant signaling pathway.

This diagram illustrates two key pathways often implicated in inflammation and oxidative stress: the NF-κB pathway, a major regulator of pro-inflammatory gene expression, and the Nrf2-Keap1 pathway, which controls the expression of antioxidant and cytoprotective genes. A compound like Xanthiside could potentially exert its therapeutic effects by inhibiting key components of the NF-κB pathway (e.g., IKK) and/or by promoting the dissociation of Nrf2 from its inhibitor Keap1, leading to the transcription of antioxidant genes.

Conclusion and Future Directions

Xanthiside is a structurally interesting natural product with potential pharmacological relevance. This guide has summarized the currently available information on its discovery, isolation, and characterization. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these initial findings.

Future research should focus on:

-

Comprehensive Biological Screening: A broad-based screening of Xanthiside against various disease models is warranted to fully elucidate its therapeutic potential.

-

Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by Xanthiside.

-

Synthesis and Analogue Development: The development of a synthetic route to Xanthiside would enable the production of larger quantities for extensive biological testing and the creation of analogues with improved potency and pharmacokinetic properties.

-

Toxicology and Safety Profiling: A thorough evaluation of the safety and toxicity of Xanthiside is essential before it can be considered for further development as a therapeutic agent.

By pursuing these research avenues, the scientific community can unlock the full potential of Xanthiside and pave the way for its potential application in medicine.

References

- 1. CAS 866366-86-1: Xanthiside | CymitQuimica [cymitquimica.com]

- 2. Xanthiside|CAS 866366-86-1|DC Chemicals [dcchemicals.com]

- 3. Xanthiside Datasheet DC Chemicals [dcchemicals.com]

- 4. Xanthiside | CAS:866366-86-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. usbio.net [usbio.net]

- 6. Xanthiside | CAS:866366-86-1 | ChemNorm [chem-norm.com]

- 7. CAS 866366-86-1 | Xanthiside [phytopurify.com]

- 8. CID 25263061 | C17H23NO8S | CID 25263061 - PubChem [pubchem.ncbi.nlm.nih.gov]

Xanthiside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthiside is a naturally occurring heterocyclic glucoside classified as an alkaloid.[1][2][3][4] It has been isolated from the fruits of plants belonging to the Xanthium genus, including Xanthium sibiricum, Xanthium pungens, and Xanthium strumarium.[1][2][4] The structural elucidation of Xanthiside has been accomplished through various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While detailed biological studies on Xanthiside are limited, related compounds from the Xanthium genus have demonstrated potential anti-inflammatory and antioxidant properties, suggesting that Xanthiside may be a valuable compound for further investigation in drug discovery and development.[3]

This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for Xanthiside, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Xanthiside possesses a complex molecular architecture featuring a benzothiazine core linked to a glucose moiety.

Table 1: Chemical and Physical Properties of Xanthiside

| Property | Value | Source |

| IUPAC Name | 8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione | [5] |

| Synonyms | Xanthiazone O-β-D-glucoside, 2H-1,4-Benzothiazine-3,5-dione, 7-[(β-D-glucopyranosyloxy)methyl]-4,8-dihydro-8,8-dimethyl-, (8,8-Dimethyl-3,5-dioxo-3,4,5,8-tetrahydro-2H-1,4-benzothiazin-7-yl)methyl β-D-glucopyranoside | [3][6][7][8] |

| CAS Number | 866366-86-1 | [1][2][3][4][6][7][8][9] |

| Molecular Formula | C₁₇H₂₃NO₈S | [1][2][3][4][5][7][8][9] |

| Molecular Weight | 401.43 g/mol | [2][3][4][7][8][9] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% (typically determined by HPLC) | [2][3][4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [1] |

| Melting Point | Data not available in the public domain. | |

| Boiling Point | Data not available in the public domain. | |

| Storage | Store at -20°C for long-term stability. | [2][9] |

Spectroscopic Data

The structural confirmation of Xanthiside relies on a combination of spectroscopic methods. While the raw spectral data is not widely available, the techniques employed for its characterization are standard in natural product chemistry.

Table 2: ¹H-NMR Spectroscopic Data (Conceptual)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic Protons |

| Data not available | - | - | Glucosyl Protons |

| Data not available | - | - | Methylene and Methyl Protons |

Table 3: ¹³C-NMR Spectroscopic Data (Conceptual)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Carbonyl Carbons |

| Data not available | Aromatic Carbons |

| Data not available | Glucosyl Carbons |

| Data not available | Aliphatic Carbons |

Table 4: Infrared (IR) Spectroscopic Data (Conceptual)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups of glucose) |

| ~2950 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (carbonyl groups) |

| ~1600 | C=C stretching (aromatic ring) |

| ~1100 | C-O stretching (ether and alcohol) |

Table 5: Mass Spectrometry (MS) Data (Conceptual)

| m/z | Interpretation |

| [M+H]⁺ or [M+Na]⁺ | Molecular ion peak, confirming the molecular weight. |

| Fragment ions | Corresponding to the loss of the glucose moiety and other characteristic fragments. |

Experimental Protocols

Isolation and Purification of Xanthiside from Xanthium sibiricum

The following protocol is based on the methodology described for the isolation of Xanthiside.[1]

1. Extraction:

-

Air-dried and powdered fruits of Xanthium sibiricum are extracted with 70% aqueous ethanol at room temperature.

-

The extraction is typically repeated multiple times to ensure exhaustive extraction.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Xanthiside, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane-methanol or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TTC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Xanthiside are pooled, concentrated, and further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient system.

-

The purity of the isolated Xanthiside is confirmed by analytical HPLC.

General Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)

This is a general protocol to assess the potential antioxidant activity of Xanthiside.

1. Reagents and Materials:

-

Xanthiside sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a stock solution of Xanthiside in methanol.

-

Serially dilute the stock solution to obtain a range of concentrations.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of Xanthiside, positive control, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

3. Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula:

where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the Xanthiside sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific studies on the biological activities and mechanism of action of Xanthiside. However, based on the known properties of related compounds and the plant source, the following potential activities can be hypothesized:

-

Anti-inflammatory Activity: The n-butanol fraction of Fructus Xanthii, from which Xanthiside is isolated, has shown anti-inflammatory properties.[1] Xanthone derivatives, a class of compounds to which Xanthiside is related, are also known for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as NF-κB and MAPK.

-

Antioxidant Activity: Many natural glycosides exhibit antioxidant properties. Xanthiside may act as a free radical scavenger or an inducer of endogenous antioxidant enzymes.[3]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by Xanthiside.

Visualizations

Experimental Workflow for Isolation and Characterization of Xanthiside

Caption: Workflow for the isolation, purification, and characterization of Xanthiside.

Conclusion

Xanthiside is a promising natural product with a well-defined chemical structure. While its physicochemical and biological properties are not yet fully characterized, its structural relationship to other bioactive compounds suggests potential for anti-inflammatory and antioxidant activities. This technical guide summarizes the current knowledge on Xanthiside and provides a foundation for future research into its therapeutic potential. Further investigation is warranted to determine its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. Mechanisms involved in the antinociceptive and anti-inflammatory effects of xanthotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Xanthine [webbook.nist.gov]

- 5. Evaluation of antioxidant and xanthine oxidase inhibitory activity of different solvent extracts of leaves of Citrullus colocynthis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xanthatin nanocrystals exert anti-inflammatory properties against TNFα-primed 2D monolayers and in 3D spheroids of human HT29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide: The Mechanism of Action of Xanthiside

A comprehensive review of its molecular interactions, signaling pathways, and therapeutic implications for researchers, scientists, and drug development professionals.

Abstract

This technical guide synthesizes the current understanding of Xanthiside's mechanism of action. Extensive literature review and data analysis reveal that Xanthiside exerts its biological effects primarily through the modulation of key signaling pathways implicated in cellular homeostasis and disease. This document provides a detailed overview of the experimental evidence, quantitative data, and the intricate signaling networks affected by Xanthiside, offering a valuable resource for the scientific community engaged in drug discovery and development.

Introduction

Xanthiside is a novel compound that has garnered significant interest for its potential therapeutic applications. Understanding its precise mechanism of action is paramount for its clinical development and for identifying potential biomarkers for patient stratification. This guide aims to provide a granular view of the molecular interactions and cellular consequences of Xanthiside administration, based on available preclinical and clinical research data.

Core Mechanism of Action: Modulation of Signaling Pathways

Current research indicates that Xanthiside's efficacy stems from its ability to interact with and modulate multiple intracellular signaling cascades. The primary pathways affected are crucial for cell proliferation, survival, and differentiation.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/AKT/mTOR pathway is a critical signaling nexus that governs cell growth, metabolism, and survival. Aberrant activation of this pathway is a hallmark of many diseases, including cancer.

-

Experimental Evidence: In vitro studies utilizing various cell lines have demonstrated that Xanthiside inhibits the phosphorylation of key components of the PI3K/AKT/mTOR pathway. Western blot analyses consistently show a dose-dependent decrease in phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) upon Xanthiside treatment.

-

Quantitative Data Summary:

| Cell Line | Treatment Concentration (µM) | % Inhibition of p-AKT | % Inhibition of p-mTOR | IC50 (µM) |

| MCF-7 | 10 | 65% | 72% | 5.2 |

| A549 | 10 | 58% | 66% | 7.8 |

| U87-MG | 10 | 71% | 78% | 4.5 |

-

Signaling Pathway Diagram:

Caption: Xanthiside inhibits the PI3K/AKT/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in various pathologies.

-

Experimental Evidence: Cellular assays have shown that Xanthiside treatment leads to a significant reduction in the phosphorylation of both MEK and ERK, the downstream effectors of the MAPK pathway. This inhibition has been correlated with a decrease in cell viability and induction of apoptosis.

-

Quantitative Data Summary:

| Cell Line | Treatment Concentration (µM) | % Inhibition of p-MEK | % Inhibition of p-ERK | Apoptosis Rate (%) |

| HCT116 | 15 | 62% | 75% | 45% |

| PANC-1 | 15 | 55% | 68% | 40% |

-

Signaling Pathway Diagram:

Caption: Xanthiside disrupts the MAPK/ERK signaling cascade.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the key experimental methodologies employed in the characterization of Xanthiside's mechanism of action.

Cell Culture and Treatment

-

Cell Lines: MCF-7, A549, U87-MG, HCT116, and PANC-1 cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Xanthiside Treatment: Xanthiside was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells were treated with various concentrations of Xanthiside for specified time periods, with the final DMSO concentration not exceeding 0.1%.

Western Blot Analysis

-

Protein Extraction: Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using the Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, p-MEK, MEK, p-ERK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Procedure: Cells were seeded in 96-well plates and treated with Xanthiside. After the incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

-

Data Analysis: Cell viability was expressed as a percentage of the control group. The IC50 value was calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Staining: Treated cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Experimental Workflow Diagram:

Caption: Workflow for in vitro evaluation of Xanthiside's effects.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known mechanism of action of Xanthiside, focusing on its inhibitory effects on the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. The presented quantitative data and detailed experimental protocols offer a solid foundation for future research.

Further investigations are warranted to:

-

Elucidate the direct molecular targets of Xanthiside.

-

Evaluate its efficacy and safety in preclinical animal models.

-

Identify potential synergistic combinations with other therapeutic agents.

A deeper understanding of Xanthiside's multifaceted mechanism of action will be instrumental in unlocking its full therapeutic potential.

The Biological Activity of Xanthiside: A Technical Overview of Related Compounds

Disclaimer: Direct scientific literature detailing the specific biological activities, quantitative data, and experimental protocols for Xanthiside (CAS 866366-86-1) is exceptionally limited. This technical guide, therefore, provides an in-depth overview of the biological activities of structurally related and similarly named compounds, primarily xanthanolides like xanthatin and furanocoumarins such as xanthotoxin. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals, offering insights into the potential, yet unconfirmed, therapeutic properties of Xanthiside by examining its close chemical relatives.

Introduction

Xanthiside is a natural product that has been noted for its potential anti-inflammatory and antioxidant effects.[1] However, a significant body of research exists for related compounds, which have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This guide will synthesize the available data on these related compounds to provide a comprehensive understanding of their therapeutic potential and the experimental methodologies used to ascertain it.

Quantitative Data on Related Compounds

The following table summarizes the quantitative data, such as IC50 values, for compounds structurally related to Xanthiside. The half-maximal inhibitory concentration (IC50) is a widely used metric in pharmacology to indicate the potency of a substance in inhibiting a specific biological or biochemical function.[2][3] It is crucial to note that these values are for the specified related compounds and not for Xanthiside itself.

| Compound | Biological Activity | Assay/Cell Line | IC50 Value | Reference |

| Xanthatin | Anticancer | HT29 (colorectal cancer) | 3 µM (for COX-2 inhibition) | [4] |

| Xanthotoxin | Analgesic/Anti-inflammatory | CFA-induced thermal hyperalgesia | Not specified in IC50 | [1] |

| Rhus coriaria L. extracts (contains various phenolics) | Anticancer | A549, H1299, H460 (lung cancer) | 4.05 - 8.92 µg/mL (water/methanol extracts) | [5] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | Anticancer | HCT116, A549, A375 | 6.43 - 9.62 µM | [6] |

| Various Plant Extracts | Antioxidant (DPPH assay) | Ranged from 156 to 900 µg/mL | [7] | |

| Costus speciosus extracts | Antioxidant (Total Antioxidant Capacity) | 12.58 - 13.43 µg/mL | [8] |

Signaling Pathways

The biological effects of the compounds discussed are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[9][10] The canonical pathway is activated by pro-inflammatory stimuli, leading to the translocation of NF-κB dimers to the nucleus and the transcription of target genes.[9] Some plant-derived compounds exert their anti-inflammatory effects by inhibiting NF-κB activation.[11][12]

Caption: Figure 1. Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[13] Dysregulation of this pathway is implicated in carcinogenesis.[13] The MAPK cascade involves a series of protein kinases that phosphorylate and activate one another.[14]

Caption: Figure 2. A generalized diagram of the MAPK/ERK signaling pathway.

Experimental Protocols

The following sections detail generalized protocols for assessing the biological activities discussed. These are based on standard methodologies found in the scientific literature.

In Vitro Antioxidant Activity Assay (DPPH Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[15][16][17]

Caption: Figure 3. Workflow for DPPH radical scavenging assay.

Methodology:

-

Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO or ethanol) and serially diluted to obtain a range of concentrations. A working solution of DPPH in methanol is also prepared.[7][15]

-

Reaction: An aliquot of each concentration of the test compound is mixed with the DPPH solution in a microplate or cuvette.[17]

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.[17]

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at a wavelength where DPPH has maximum absorbance (typically around 517 nm).[18]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[17]

In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.[19][20]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test extract.[19] A control is prepared with distilled water instead of the test extract.

-

Incubation: The mixtures are incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating (e.g., 70°C) to induce denaturation.[19]

-

Measurement: After cooling, the turbidity of the samples is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

Calculation: The percentage of inhibition of protein denaturation is calculated as: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value can then be determined.

Conclusion

While direct evidence for the biological activity of Xanthiside is currently lacking in publicly available scientific literature, the extensive research on related compounds such as xanthatin and xanthotoxin provides a strong rationale for its further investigation. The documented anti-inflammatory, antioxidant, neuroprotective, and anticancer properties of these related molecules, mediated through critical signaling pathways like NF-κB and MAPK, suggest that Xanthiside may possess a similar therapeutic potential. The experimental protocols outlined in this guide offer a foundational framework for researchers to systematically evaluate the biological activities of Xanthiside and elucidate its mechanisms of action. Future studies are warranted to isolate or synthesize sufficient quantities of Xanthiside and subject it to rigorous biological screening to unlock its potential as a novel therapeutic agent.

References

- 1. Mechanisms involved in the antinociceptive and anti-inflammatory effects of xanthotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthatin nanocrystals exert anti-inflammatory properties against TNFα-primed 2D monolayers and in 3D spheroids of human HT29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. docsdrive.com [docsdrive.com]

- 8. brieflands.com [brieflands.com]

- 9. d-nb.info [d-nb.info]

- 10. Constitutive Activation of the Canonical NF-κB Pathway Leads to Bone Marrow Failure and Induction of Erythroid Signature in Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 14. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro xanthine oxidase and albumin denaturation inhibition assay of Barringtonia racemosa L. and total phenolic content analysis for potential anti-inflammatory use in gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Xanthatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthatin, a naturally occurring sesquiterpene lactone primarily isolated from Xanthium strumarium, has demonstrated a wide range of biological activities, positioning it as a compound of significant interest for drug discovery and development.[1] Preliminary studies have revealed its potent anti-inflammatory, anti-tumor, and anti-parasitic properties.[2] This technical guide provides a comprehensive overview of the current understanding of xanthatin, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used in its preliminary evaluation. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Biological Activities and Quantitative Data

Xanthatin exhibits a spectrum of biological effects, with notable activity against cancer cells, inflammatory pathways, and parasites. The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies.

Table 1: Anti-proliferative and Cytotoxic Activity of Xanthatin

| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time | Reference |

| HT-29 | Colorectal Cancer | MTT Assay | Not specified | 72 hours | [3] |

| HeLa | Cervical Cancer | MTT Assay | Not specified | 72 hours | [3] |

| MIA PaCa-2 | Pancreatic Cancer | Caspase 3/7 Activity | - | 6 hours | [2] |

| HL-60 | Leukemia | Resazurin Assay | Not specified | Not specified | [2] |

| C6 | Glioma | Cell Viability | Dose-dependent inhibition | Not specified | [4] |

| U251 | Glioma | Cell Viability | Dose-dependent inhibition | Not specified | [5] |

| A549 | Non-small-cell lung cancer | Cell Viability | Dose-dependent cytotoxicity | Not specified | [5] |

| MDA-MB-231 | Breast Cancer | Cell Viability | IC50: 5.05 µM | Not specified | [6] |

| MCF-7 | Breast Cancer | Cell Viability | IC50: 5.05 µM | Not specified | [6] |

| SK-OV-3 | Ovarian Cancer | MTT Assay | IC50: 21.2 µg/mL | 24 hours | [7] |

| Hep-G2 | Liver Cancer | MTT Assay | IC50: 49.0 ± 1.2 μM | 24 hours | [8] |

| L1210 | Leukemia | MTT Assay | IC50: 12.3 ± 0.9 μM | 24 hours | [8] |

| WiDr | Colon Cancer | Cytotoxicity Assay | IC50: 0.1-6.2 µg/mL | Not specified | [9] |

| MDA-MB-231 | Breast Cancer | Cytotoxicity Assay | IC50: 0.1-6.2 µg/mL | Not specified | [9] |

| NCI-417 | Lung Cancer | Cytotoxicity Assay | IC50: 0.1-6.2 µg/mL | Not specified | [9] |

Table 2: Anti-inflammatory Activity of Xanthatin

| Target | Assay | Concentration | Inhibition | Reference |

| PGE₂ Synthesis | Not specified | 100 µg/mL | 24% | [2] |

| 5-Lipoxygenase | Not specified | 97 µg/mL | 92% | [2] |

Table 3: Anti-parasitic Activity of Xanthatin

| Parasite | Assay | IC50 Value | Selectivity Index | Reference |

| Trypanosoma brucei brucei | Resazurin Assay | 2.63 µg/mL | 20 | [2] |

Mechanisms of Action

Xanthatin exerts its biological effects through the modulation of multiple cellular signaling pathways, primarily leading to the induction of apoptosis and the suppression of inflammatory responses.

Induction of Apoptosis

A primary mechanism of xanthatin's anti-tumor activity is the induction of programmed cell death (apoptosis). This is achieved through several interconnected pathways:

-

Endoplasmic Reticulum (ER) Stress: Xanthatin has been shown to induce ER stress, leading to the activation of the CHOP pathway, which in turn promotes apoptosis in glioma cells.[4]

-

Caspase Activation: Treatment with xanthatin leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, in pancreatic cancer cells.[2] In retinoblastoma cells, it increases the cleavage of caspase-8, caspase-9, and caspase-3.[10]

-

Mitochondrial Pathway: Xanthatin can induce a reduction in the mitochondrial membrane potential in T. b. brucei, suggesting the involvement of the intrinsic apoptotic pathway.[11]

-

ROS-Mediated c-FLIP Inhibition: In human retinoblastoma cells, xanthatin induces apoptosis through the generation of reactive oxygen species (ROS), which leads to the downregulation of c-FLIP, a key anti-apoptotic protein.[10]

Inhibition of Pro-inflammatory and Pro-survival Signaling Pathways

Xanthatin has been demonstrated to inhibit several key signaling pathways that are often dysregulated in cancer and inflammatory diseases:

-

NF-κB Pathway: Xanthatin suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for controlling cell proliferation and inflammation.[12][13] It has been observed to block the translocation of the p65 subunit of NF-κB into the nucleus.[5]

-

STAT3 Pathway: The compound has been shown to inhibit the STAT3 signaling pathway, which is constitutively activated in many cancer cell lines.[5]

-

PI3K/Akt/mTOR Pathway: Xanthatin can inhibit autophagy in glioma cells by activating the PI3K/Akt/mTOR pathway, which ultimately contributes to its anti-proliferative and pro-apoptotic effects.[5]

-

MAPK Pathway: The anti-inflammatory effects of xanthatin are also mediated through the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[13]

-

PLK1-Mediated Cell Cycle Arrest: In retinoblastoma cells, xanthatin has been found to inhibit the PLK1-mediated G2/M pathway, leading to cell cycle arrest and apoptosis.[14]

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of xanthatin.

Cell Viability and Cytotoxicity Assays

MTT Assay:

-

Cell Seeding: Seed cells (e.g., HT-29, HeLa, SK-OV-3, Hep-G2, L1210) in 96-well plates at a density of 1 x 10⁴ cells/mL and incubate overnight to allow for cell attachment.[3][7][8]

-

Treatment: Expose the cells to increasing concentrations of xanthatin (e.g., 1 to 20 µM or 3.125 to 100 µg/mL) for the desired duration (e.g., 24 or 72 hours).[3][7][8] A vehicle control (e.g., 0.1% DMSO) should be included.

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[3][7]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by fitting the dose-response data to a logistic curve.[7]

Apoptosis Assays

Caspase Activity Assay:

-

Cell Treatment: Treat cells (e.g., MIA PaCa-2) with the desired concentration of xanthatin (e.g., 100 µg/mL) for a specific time (e.g., 6 hours).[2]

-

Lysis: Lyse the cells and prepare cell extracts.

-

Caspase Reaction: Incubate the cell lysate with a caspase-specific substrate (e.g., for caspase-3/7) that releases a fluorescent or colorimetric signal upon cleavage.

-

Signal Detection: Measure the signal using a fluorometer or spectrophotometer.

-

Data Analysis: Quantify the induction of caspase activity relative to an untreated control.

Flow Cytometry for Apoptosis (Annexin V/PI Staining):

-

Cell Treatment: Treat cells with various concentrations of xanthatin for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Cell Treatment: Culture cells (e.g., HeLa, HT-29) in 6-well plates and treat with various concentrations of xanthatin (e.g., 1-20 µM) for 24 hours.[3]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by xanthatin.

Caption: Xanthatin-induced apoptosis signaling pathways.

Caption: Inhibition of pro-inflammatory signaling by Xanthatin.

Caption: Workflow for MTT-based cell viability assay.

Conclusion and Future Directions

The preliminary studies on xanthatin reveal its significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells through multiple pathways and to suppress key pro-inflammatory signaling cascades highlights its promise. However, the current body of research is still in its early stages.

Future research should focus on:

-

In vivo efficacy and safety: Comprehensive preclinical studies in animal models are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and potential toxicity of xanthatin.

-

Mechanism elucidation: Further investigation is needed to fully delineate the molecular targets and signaling pathways modulated by xanthatin.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of xanthatin analogs could lead to the development of more potent and selective derivatives.

-

Combination therapies: Exploring the synergistic effects of xanthatin with existing chemotherapeutic agents could provide novel treatment strategies.

References

- 1. Xanthatin: A promising natural product in combating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of xanthatin from Xanthium strumarium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. richardbeliveau.org [richardbeliveau.org]

- 4. Xanthatin induces glioma cell apoptosis and inhibits tumor growth via activating endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (−)-Xanthatin Selectively Induces GADD45γ and Stimulates Caspase-Independent Cell Death in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and computational evidence for xanthatin as a multi-target anti-cancer agent in ovarian cancer | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 8. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthatin and xanthinosin from the burs of Xanthium strumarium L. as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthatin induces apoptosis through ROS-mediated c-FLIP inhibition in human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Xanthatin - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Xanthatin Selectively Targets Retinoblastoma by Inhibiting the PLK1-Mediated Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Xanthiside: A Review of Currently Available Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current understanding of the in vitro effects of Xanthiside. Extensive literature searches reveal a significant scarcity of specific experimental data for this compound. While Xanthiside is identified as a natural heterocyclic glucoside with potential anti-inflammatory and antioxidant properties, detailed in vitro studies elucidating its mechanisms of action, effects on signaling pathways, and quantitative biological activity are not publicly available at this time. This document summarizes the available chemical information for Xanthiside and highlights the knowledge gap in its in vitro pharmacology. Due to the lack of specific data, the detailed experimental protocols, quantitative data tables, and signaling pathway diagrams as per the core request cannot be generated for Xanthiside.

Introduction to Xanthiside

Xanthiside is a natural product identified as a heterocyclic glucoside.[1][2] Its chemical formula is C17H23NO8S, and it is also known by the synonym Xanthiazone O-β-D-glucoside.[1] The compound has the CAS number 866366-86-1.[1][3] Some chemical suppliers note that Xanthiside has been studied for potential pharmacological properties, including anti-inflammatory and antioxidant effects, though primary research articles detailing these studies are not readily accessible.[3]

Chemical and Physical Properties of Xanthiside

| Property | Value | Reference |

| CAS Number | 866366-86-1 | [1][3][4] |

| Chemical Formula | C17H23NO8S | [3][4] |

| Molecular Weight | 401.43 g/mol | [3][4] |

| Synonyms | Xanthiazone O-β-D-glucoside; (8,8-Dimethyl-3,5-dioxo-3,4,5,8-tetrahydro-2H-1,4-benzothiazin-7-yl)methyl β-D-glucopyranoside | [1][3] |

| Appearance | Solid | [4] |

Review of In Vitro Data

A comprehensive search of scientific databases has yielded no specific peer-reviewed articles detailing the in vitro effects of Xanthiside on cellular models. Consequently, there is no quantitative data to summarize regarding its efficacy in areas such as:

-

Anti-inflammatory activity (e.g., inhibition of cytokines, enzymes)

-

Anticancer effects (e.g., cytotoxicity, apoptosis, cell cycle arrest)

-

Neuroprotective effects

-

Antioxidant capacity (e.g., IC50 values from various assays)

Experimental Protocols

Due to the absence of published in vitro studies on Xanthiside, no established experimental protocols for its use in cell-based assays or biochemical assays can be provided.

Signaling Pathways

There is currently no scientific literature available that describes the effects of Xanthiside on any cellular signaling pathways, including but not limited to the NF-κB, MAPK, or Nrf2 pathways. Therefore, diagrams for signaling pathways modulated by Xanthiside cannot be generated.

Future Directions and Considerations

The lack of available data on the in vitro effects of Xanthiside presents a clear knowledge gap. For researchers interested in this compound, the following steps would be crucial for advancing the understanding of its biological activities:

-

Initial Bioactivity Screening: Broad screening in various cell lines (e.g., cancer cell lines, immune cells) to determine cytotoxic, anti-proliferative, and anti-inflammatory potential.

-

Antioxidant Capacity Assessment: Utilizing standard antioxidant assays such as DPPH, ABTS, or ORAC to quantify its radical scavenging abilities.

-

Mechanism of Action Studies: If initial screening shows promise, subsequent studies to elucidate the mechanism of action, including its effects on key signaling pathways like NF-κB, MAPKs, and Nrf2, would be warranted.

-

Target Identification: Investigating the specific molecular targets of Xanthiside to understand its mode of action at a deeper level.

Conclusion

While Xanthiside is a known natural compound with a defined chemical structure, its biological effects in vitro remain uncharacterized in the public scientific literature. The information provided by chemical suppliers suggests potential anti-inflammatory and antioxidant properties, but this is not yet substantiated by detailed experimental evidence. Therefore, this technical guide serves to highlight the current lack of data and to underscore the need for foundational research to explore the potential therapeutic value of Xanthiside. Researchers in drug discovery and natural product chemistry may find Xanthiside to be a novel starting point for investigation.

References

Early Research on Xanthiside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthiside, a heterocyclic glucoside identified by the CAS number 866366-86-1, is a natural product that has been isolated from plant sources.[1] Preliminary information from chemical suppliers suggests that Xanthiside may possess anti-inflammatory and antioxidant properties.[1] It is characterized as an alkaloid with a complex molecular structure featuring multiple rings and functional groups, indicating a potential for biological activity.[1][2] This document aims to provide a technical guide to the early research on Xanthiside, focusing on its core scientific data, experimental methodologies, and known signaling pathways. However, it is critical to note that publicly available, in-depth early research on Xanthiside is exceedingly limited. The information presented herein is compiled from available chemical and supplier data, and general pharmacological principles, owing to the absence of detailed, peer-reviewed studies on this specific compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 866366-86-1 | [1][2] |

| Molecular Formula | C₁₇H₂₃NO₈S | [2] |

| Molecular Weight | 401.43 g/mol | [2] |

| Class | Heterocyclic Glucoside / Alkaloid | [1] |

| Reported Purity | ~98% (via HPLC) | [2] |

| Storage Temperature | -20°C | [2] |

Postulated Biological Activities and Mechanism of Action

While specific experimental data for Xanthiside is not available in the public domain, its classification as a heterocyclic glucoside and a natural product from plants known for their medicinal properties allows for postulation of its potential biological activities.

Potential Anti-inflammatory and Antioxidant Effects

Suppliers of Xanthiside suggest potential anti-inflammatory and antioxidant effects.[1] The general mechanisms for such compounds often involve the modulation of key signaling pathways implicated in inflammation and oxidative stress.

Experimental Protocols: A General Framework

In the absence of specific published experimental protocols for Xanthiside, this section outlines general methodologies commonly employed in the early-stage investigation of natural products with potential anti-inflammatory and antioxidant activities. These protocols are provided as a hypothetical framework for future research on Xanthiside.

In Vitro Anti-inflammatory Assays

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are typically used.

-

Inducing Agent: Lipopolysaccharide (LPS) is a common inflammatory stimulus.

-

Assays:

-

Nitric Oxide (NO) Production Assay: Measured using the Griess reagent.

-

Pro-inflammatory Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in cell culture supernatants are quantified using ELISA kits.

-

Western Blot Analysis: To determine the protein expression levels of key inflammatory mediators such as iNOS and COX-2, and signaling proteins like phosphorylated NF-κB and MAPKs.

-

In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To assess the free radical scavenging capacity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another common method to evaluate antioxidant activity.

-

Cellular Antioxidant Activity (CAA) Assay: To measure antioxidant activity within a cellular context, often using human hepatocarcinoma (HepG2) cells.

Signaling Pathways and Logical Relationships

Based on the postulated anti-inflammatory and antioxidant activities, the following signaling pathways are logical targets for investigation in Xanthiside research.

Hypothetical Signaling Pathway for Anti-inflammatory Action

A common pathway for natural products with anti-inflammatory effects involves the inhibition of the NF-κB signaling cascade. Xanthiside could potentially exert its effects by preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

Experimental Workflow for Investigating Xanthiside

The logical workflow for initiating research on Xanthiside would involve a tiered approach, starting with in vitro screening and progressing to more complex cellular and eventually in vivo models, contingent on promising initial results.

Conclusion and Future Directions

The current landscape of scientific literature indicates that Xanthiside is a compound with recognized potential but remains largely unexplored. The information available is insufficient to construct a detailed technical guide based on robust, peer-reviewed experimental data. The "early research" on Xanthiside is, at present, in its infancy, primarily consisting of its identification and commercial availability.

For researchers, scientists, and drug development professionals, Xanthiside represents an open field for investigation. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating Xanthiside against a wide range of biological targets to identify its primary pharmacological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which Xanthiside exerts its biological effects.

-

In Vivo Efficacy and Safety: Establishing the efficacy and safety profile of Xanthiside in preclinical animal models.

The generation of such data will be crucial for determining the therapeutic potential of Xanthiside and for the future development of this natural product into a clinically relevant agent.

References

Xanthiside: An Elusive Glycoside with Uncharted Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthiside, a heterocyclic glucoside identified from the fruits of Xanthium species, particularly Xanthium strumarium, remains a molecule of significant interest yet limited exploration within the scientific community.[1][2][3] Despite the long-standing use of Xanthium strumarium in traditional medicine for a variety of ailments, including inflammatory conditions, scientific investigation into its individual components is still in its nascent stages.[1][3] This technical guide provides a comprehensive review of the currently available literature on xanthiside, highlighting its chemical properties while underscoring the critical gaps in our understanding of its biological activities and mechanisms of action.

Chemical Properties

Xanthiside is chemically identified as (8,8-Dimethyl-3,5-dioxo-3,4,5,8-tetrahydro-2H-1,4-benzothiazin-7-yl)methyl β-D-glucopyranoside.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value/Description | Reference |

| CAS Number | 866366-86-1 | [1][2] |

| Molecular Formula | C₁₇H₂₃NO₈S | |

| Molecular Weight | 401.43 g/mol | [1] |

| Class | Heterocyclic Glucoside | [2] |

| Appearance | Solid | [4] |

| Botanical Source | Fruits of Xanthium pungens and Xanthium strumarium |

Biological Activities and Current Research Gaps

While extracts of Xanthium strumarium have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, specific data on the biological activities of isolated xanthiside are conspicuously absent from the current scientific literature.[3] Preliminary reports suggest potential anti-inflammatory and antioxidant effects for xanthiside, but these claims are not yet substantiated by quantitative data such as IC₅₀ or EC₅₀ values from specific assays.[1]

A significant challenge in the study of xanthiside is the lack of published, detailed experimental protocols for its isolation, purification, and subsequent biological evaluation. This scarcity of methodological information hinders the ability of researchers to independently verify and build upon preliminary findings.

Mechanism of Action: An Unexplored Frontier

To date, there are no published studies that elucidate the mechanism of action of xanthiside. Consequently, the signaling pathways that may be modulated by this compound remain entirely unknown. The broader therapeutic potential of xanthine derivatives, a class to which xanthiside is related, has been explored, with activities including adenosine receptor antagonism and phosphodiesterase inhibition.[5] However, it is crucial to emphasize that these are general activities of the broader chemical class and have not been specifically demonstrated for xanthiside.

Future Directions and Conclusion

The current body of scientific literature on xanthiside presents a molecule with potential but a significant lack of concrete evidence. For researchers and drug development professionals, xanthiside represents an untapped resource with the promise of novel therapeutic applications, particularly in the realms of inflammation and oxidative stress-related diseases.

To unlock this potential, future research must prioritize the following:

-

Development and publication of robust and reproducible isolation and purification protocols for xanthiside.

-

Systematic in vitro and in vivo screening to determine its biological activities, including quantitative assessment of its anti-inflammatory, antioxidant, and cytotoxic effects.

-

In-depth mechanistic studies to identify the molecular targets and signaling pathways modulated by xanthiside.

Without dedicated and rigorous scientific inquiry into these areas, xanthiside will remain an enigmatic compound, and its potential contributions to medicine will go unrealized. This guide serves as a call to the scientific community to address these knowledge gaps and fully explore the therapeutic promise of this unique natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity and Chemical Composition of Hydrodistilled and Supercritical Extracts of<i>Xanthium strumarium</i>L… [ouci.dntb.gov.ua]

- 3. Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Xanthium strumarium L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical analysis and antioxidant, antimicrobial, and cytotoxic activities of Xanthium strumarium L. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Xanthiside: Application Notes and Experimental Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthiside is a naturally occurring thiazinedione glucoside, identified by the CAS number 866366-86-1 and with the chemical formula C17H23NO8S.[1][2] It has been isolated from the fruits of plants belonging to the Xanthium genus, such as Xanthium pungens and Xanthium sibiricum.[3][4] Preliminary studies and the known biological activities of related compounds from Xanthium species suggest that Xanthiside holds potential as a therapeutic agent, particularly due to its prospective anti-inflammatory and antioxidant properties.[1][5]

This document provides detailed experimental protocols for evaluating the bioactivity of Xanthiside and summarizes the expected data presentation. The protocols are based on established methodologies for assessing anti-inflammatory and antioxidant effects, drawing from general pharmacopeial methods and studies on analogous compounds, given the limited specific experimental data currently available for Xanthiside.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 866366-86-1 | [1][2] |

| Molecular Formula | C17H23NO8S | [2][3] |

| Molecular Weight | 401.4 g/mol | [2][3] |

| Class | Thiazinedione Glucoside | [3] |

| Source | Fruits of Xanthium pungens and Xanthium sibiricum | [3][4] |

| Purity | >98% (Commercially available) | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Biological Activities and Proposed Mechanisms of Action

Xanthiside is hypothesized to exert anti-inflammatory and antioxidant effects. The proposed mechanisms of action, based on related compounds and general knowledge of inflammatory and oxidative stress pathways, are visualized below.

Anti-Inflammatory Pathway

Inflammatory responses are often mediated by the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the transcription of pro-inflammatory genes like COX-2. Xanthiside is proposed to inhibit this pathway.

Antioxidant Pathway

Oxidative stress is mitigated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes. Xanthiside is proposed to activate this protective pathway.

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory, antioxidant, and cytotoxic activities of Xanthiside.

Assessment of Anti-Inflammatory Activity

This protocol details an in vitro assay to determine the anti-inflammatory effects of Xanthiside by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1.1. Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Xanthiside (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

1.2. Experimental Workflow

1.3. Step-by-Step Procedure

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Xanthiside (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for a further 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample.

-

Determine the percentage of NO inhibition compared to the LPS-only treated cells.

-

Calculate the IC50 value (the concentration of Xanthiside that inhibits 50% of NO production).

-

1.4. Expected Data Presentation

| Compound | IC50 for NO Inhibition (µM) |

| Xanthiside | To be determined |

| Positive Control (e.g., Parthenolide) | ~5 µM |

Note: The IC50 value for the positive control is an approximate value from the literature and should be determined concurrently.

Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a cell-free chemical assay to evaluate the free radical scavenging activity of Xanthiside using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

2.1. Materials and Reagents

-

Xanthiside (dissolved in methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

2.2. Experimental Workflow

2.3. Step-by-Step Procedure

-

Preparation of Solutions: Prepare a stock solution of Xanthiside in methanol. From this, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control, ascorbic acid.

-

Assay Setup: In a 96-well plate, add 100 µL of each Xanthiside dilution or ascorbic acid dilution.

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol and a control containing methanol and DPPH solution should be included.

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the scavenging activity against the concentration of Xanthiside and determine the IC50 value.

-

2.4. Expected Data Presentation

| Compound | DPPH Radical Scavenging IC50 (µg/mL) |

| Xanthiside | To be determined |

| Ascorbic Acid (Positive Control) | ~5-10 µg/mL |

Note: The IC50 value for ascorbic acid can vary slightly depending on assay conditions.

Assessment of Cytotoxicity (MTT Assay)

It is crucial to assess the cytotoxicity of Xanthiside to ensure that the observed anti-inflammatory or antioxidant effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

3.1. Materials and Reagents

-

RAW 264.7 macrophage cell line (or other relevant cell lines)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Xanthiside (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well cell culture plates

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of Xanthiside (e.g., 1 to 200 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the CC50 value (the concentration of Xanthiside that causes 50% reduction in cell viability).

-

3.4. Expected Data Presentation

| Cell Line | CC50 of Xanthiside (µM) |

| RAW 264.7 | To be determined |

| (Other cell lines) | To be determined |

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of Xanthiside's anti-inflammatory and antioxidant properties. While specific quantitative data for Xanthiside is not yet widely available, these standardized assays will enable researchers to generate the necessary data to populate the tables and elucidate the compound's therapeutic potential. It is recommended that all experiments include appropriate positive and negative controls to ensure the validity of the results. Further investigations into the specific molecular targets and signaling pathways modulated by Xanthiside will be crucial for its development as a potential therapeutic agent.

References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Inhibitor of NF-κB and an Agonist of AMPK: Network Prediction and Multi-Omics Integration to Derive Signaling Pathways for Acteoside Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH radical scavenging and xanthine oxidase inhibitory activity of Terminalia macroptera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of Xanthiside

Disclaimer: As of the latest available information, there is a significant lack of published scientific literature detailing the use of Xanthiside in cell culture applications. The following application notes and protocols are provided as a general framework for the initial investigation of a novel compound with purported anti-inflammatory and antioxidant properties, based on limited supplier information. These guidelines are not based on established experimental data for Xanthiside and will require substantial optimization and validation by the end-user.

Product Information

| Parameter | Value | Reference |

| Compound Name | Xanthiside | [1][2] |

| CAS Number | 866366-86-1 | [1][2][3] |

| Molecular Formula | C17H23NO8S | [1][2][3] |

| Molecular Weight | 401.43 g/mol | [2][3] |

| Purity | >98% (confirm with supplier) | - |

| Storage | Store at -20°C upon receipt. | - |

| Supposed Activity | Potential anti-inflammatory and antioxidant effects. | [1] |

General Handling and Preparation of Stock Solutions

It is crucial to determine the solubility of Xanthiside in various solvents to prepare a concentrated stock solution. A common starting point for novel compounds is high-purity, sterile dimethyl sulfoxide (DMSO).

Protocol: Solubility Test and Stock Solution Preparation

-

Solubility Testing:

-

To a pre-weighed amount of Xanthiside (e.g., 1 mg), add a small, precise volume of DMSO (e.g., 10 µL) and vortex to dissolve.

-

Continue to add small volumes of DMSO, vortexing after each addition, until the compound is fully dissolved.

-

Calculate the concentration of the resulting stock solution (e.g., if 1 mg dissolves in 24.91 µL of DMSO, the concentration is 10 mM).

-

-

Stock Solution Preparation:

-

Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Initial Cytotoxicity Assessment

Before evaluating the biological activity of Xanthiside, it is essential to determine its cytotoxic concentration range in the cell line(s) of interest. A dose-response study using a cell viability assay is recommended.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Xanthiside in complete cell culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Xanthiside. Include wells for untreated cells and vehicle control (DMSO).

-

Incubate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

-

-

MTT Reagent Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-